Impurity of Calcipotriol

Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is a critical component of pharmaceutical quality assurance, ensuring the safety, efficacy, and stability of drug products. longdom.orgpharmainfo.in Unwanted chemical substances that remain in active pharmaceutical ingredients (APIs) or develop during manufacturing or storage are known as impurities. cymitquimica.com Even in minute quantities, these impurities can impact the quality and safety of the final medicinal product. cymitquimica.comcontractpharma.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines that mandate the identification, quantification, and control of impurities in new drug substances. jpionline.orgijpsjournal.comich.org

The presence of impurities can arise from various sources, including raw materials, intermediates, by-products of synthesis, degradation products, reagents, and catalysts. longdom.orgjpionline.orggmpinsiders.com The objective of impurity profiling is to identify and characterize these impurities to assess their potential impact. pharmainfo.inmedwinpublishers.com This process is integral for several reasons:

Safety Assurance: Some impurities can be toxic or produce undesirable pharmacological effects. contractpharma.comgrace.com Their identification and quantification are essential to ensure patient safety. longdom.org

Efficacy and Stability: Impurities can affect the stability of the API, potentially leading to its degradation and a reduction in therapeutic efficacy over time. longdom.orgcontractpharma.com

Regulatory Compliance: Comprehensive impurity profiling is a non-negotiable requirement for obtaining marketing approval from regulatory agencies. longdom.orgijpsjournal.com

Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the detection, isolation, and structural elucidation of impurities. contractpharma.commedwinpublishers.com

Academic Context of Calcipotriol (B1668217) Production and Purity

Calcipotriol, chemically known as (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol, is synthesized through complex multi-step chemical processes. google.comijplsjournal.comgoogle.com Academic and industrial research has explored various synthetic routes, including convergent approaches and modifications of the vitamin D skeleton. researchgate.netpnas.orgchemrxiv.org A common strategy involves the Wittig or Wittig-Horner reaction to construct the side chain, followed by stereoselective reduction and isomerization steps. google.com

The synthesis of calcipotriol is inherently prone to the formation of several impurities due to the molecule's complex stereochemistry and sensitivity to factors like heat, light, and acidic conditions. cbg-meb.nl The manufacturing process often yields a mixture of isomers and other related substances that are structurally similar to calcipotriol. google.com For instance, the synthesis can produce various geometric and optical isomers, such as the (24R)-isomer, the 22,23-cis isomer, and the 5,6-trans isomer. google.com

Achieving high purity is a significant challenge. Purification techniques like silica (B1680970) gel column chromatography and multiple crystallizations are employed to remove these impurities. google.com The European Pharmacopoeia specifies a maximum total impurity level for anhydrous calcipotriol, highlighting the regulatory importance of purity control. google.com

Scope of Impurity Research in Calcipotriol Chemistry

Research into calcipotriol impurities focuses on several key areas: identifying the types of impurities, understanding their formation pathways, and developing robust analytical methods for their detection and quantification.

Types of Calcipotriol Impurities: Impurities in calcipotriol can be categorized as process-related impurities and degradation products.

Process-Related Impurities: These are by-products formed during the synthesis. They often include isomers of calcipotriol that, despite having similar molecular structures, may exhibit different pharmacological and toxicological profiles. Key process-related impurities include stereoisomers at various chiral centers of the molecule. google.com

Degradation Products: Calcipotriol is susceptible to degradation when exposed to heat, light, moisture, and oxygen. Forced degradation studies have shown that calcipotriol degrades under conditions of oxidation (hydrogen peroxide), acid and base hydrolysis, photolytic exposure, and heat. One significant degradation product is pre-calcipotriene (Pre-Calci), an isomer formed through the reversible isomerization of calcipotriol. google.comscirp.org

Formation Pathways: Understanding how impurities are formed is crucial for controlling their levels. For example, acidic impurities in excipients like propylene (B89431) glycol can catalyze the formation of unwanted by-products, such as calcipotriol propylene glycol ethers. smolecule.comnih.gov The isomerization of calcipotriol to pre-calcipotriene is another well-studied degradation pathway. scirp.orgresearchgate.net

Analytical Methods: A variety of analytical techniques are employed to separate and identify calcipotriol impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary method used for this purpose. ijplsjournal.comscirp.orgresearchgate.net Researchers have developed stability-indicating RP-HPLC methods capable of separating calcipotriol from its various impurities, including isomers and degradation products. scirp.orgresearchgate.net These methods often use C18 columns and mobile phases consisting of mixtures of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran (B95107). scirp.org Detection is typically carried out using UV detectors at specific wavelengths. scirp.org

The following table summarizes some of the known impurities of calcipotriol that have been identified in research.

| Impurity Name | CAS Number | Type |

| Calcipotriol EP Impurity A | 126860-83-1 | Process-Related/Degradation |

| Calcipotriol EP Impurity C | 113082-99-8 | Process-Related/Degradation |

| Calcipotriol EP Impurity D | 112827-99-3 | Process-Related/Degradation |

| Calcipotriol EP Impurity F | 112875-61-3 | Process-Related/Degradation |

| Calcipotriol EP Impurity G | 126825-26-3 | Process-Related/Degradation |

| Pre-Calcipotriene (Pre-Calci) | Not Available | Degradation Product |

| (24R)-isomer | Not Available | Process-Related Isomer |

| 22,23-cis isomer | Not Available | Process-Related Isomer |

| 5,6-trans isomer | Not Available | Process-Related Isomer |

This table is based on publicly available information and may not be exhaustive. google.com

Properties

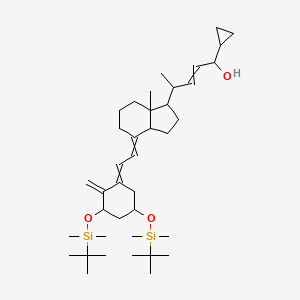

IUPAC Name |

4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Origin of Calcipotriol Impurities

Types of Calcipotriol (B1668217) Impurities

The synthesis of calcipotriol is a complex process that can lead to the formation of various impurities. These impurities often have structures that are very similar to calcipotriol, which can make their removal challenging.

A significant class of process-related impurities are isomers of calcipotriol. These compounds share the same molecular formula as calcipotriol but differ in the spatial arrangement of their atoms. google.com Even minor stereochemical variations can significantly alter the pharmacological and toxicological properties of the molecule.

Key isomeric impurities include:

Pre-Calcipotriol: In solution, calcipotriol undergoes a reversible isomerization to form pre-calcipotriol. scirp.orggeneesmiddeleninformatiebank.nl This equilibrium is influenced by factors such as temperature and time. scirp.org While pre-calcipotriol is considered an active substance and not a true impurity in the traditional sense, its presence and the equilibrium between the two forms are critical quality attributes. geneesmiddeleninformatiebank.nl

(5,6-trans isomer): This geometric isomer differs from calcipotriol in the configuration around the 5,6-double bond. google.comscirp.org It is a known process-related impurity. google.com

(22,23-cis isomer): This is another geometric isomer that can be formed during synthesis, differing in the stereochemistry at the 22,23-double bond. google.com

(24R)-isomer: As a diastereomer of calcipotriol, the (24R)-isomer (also known as the C-24 epimer) is a common impurity formed during the synthesis due to a lack of complete stereocontrol in the reduction of a key intermediate. google.comgoogle.com

Table 1: Key Isomeric Impurities of Calcipotriol

| Impurity Name | Type | Origin |

|---|---|---|

| Pre-Calcipotriol | Isomer | Reversible isomerization from calcipotriol in solution. scirp.orggeneesmiddeleninformatiebank.nl |

| 5,6-trans isomer | Geometric Isomer | Byproduct of the synthesis process. google.comscirp.org |

| 22,23-cis isomer | Geometric Isomer | Byproduct of the synthesis process. google.com |

| (24R) isomer | Diastereomer (Epimer) | Formed during the reduction step in the synthesis. google.comgoogle.com |

Unintended side reactions during the multi-step synthesis of calcipotriol can generate various byproducts. For instance, the use of certain reagents, like benzothiazole (B30560) sulfone, in the synthesis can lead to the formation of specific byproducts that require extensive purification to remove. google.comgoogle.com The complexity of the synthetic route provides multiple opportunities for the formation of such impurities. pnas.org

Incomplete reactions can result in the presence of unreacted starting materials and various intermediates in the final product. Careful control of reaction conditions, such as temperature and reaction time, is necessary to ensure the complete conversion of starting materials and minimize the carry-over of these impurities. The use of high-purity starting materials is also crucial to prevent the introduction of additional impurities.

Calcipotriol is susceptible to chemical degradation when exposed to certain environmental factors. This degradation can compromise the stability and efficacy of the drug product.

Calcipotriol is particularly sensitive to oxidizing agents. jddtonline.infonih.gov Exposure to oxidative conditions, such as those involving hydrogen peroxide, can lead to significant degradation of the molecule. The presence of oxygen can also contribute to the formation of degradation products over time. The use of antioxidants in formulations is a common strategy to mitigate oxidative degradation. jddtonline.infogoogle.com

Table 2: Summary of Calcipotriol Impurity Origins

| Impurity Category | Specific Type | Origin |

|---|---|---|

| Process-Related | Isomeric Impurities | Differences in spatial arrangement arising during synthesis. google.com |

| Byproducts from Side Reactions | Unintended chemical reactions during manufacturing. google.com | |

| Unreacted Starting Materials and Intermediates | Incomplete reactions during synthesis. | |

| Degradation Products | Oxidative Degradation Products | Chemical breakdown due to exposure to oxidizing agents and oxygen. jddtonline.infonih.gov |

Degradation Products

Photolytic Degradation Products

Exposure to light, particularly UV radiation, can induce significant degradation of calcipotriol. Forced degradation studies have shown that when a drug product containing calcipotriol is exposed to 1.2 million lux hours and 200 Wh/m² of UV light, considerable deterioration occurs. This process can lead to the formation of various photolytic degradation products. nih.gov One identified photodegradation product is pre-calcipotriol. ijplsjournal.comrjptonline.org The separation of calcipotriol from its photodegradation products can be achieved using techniques like high-performance liquid chromatography (HPLC). nih.gov

Thermal Degradation Products

Heat is another factor that can lead to the degradation of calcipotriol. Studies have demonstrated that exposing the drug product to a temperature of 60°C for 2 hours results in significant degradation. scholarsresearchlibrary.com The degradation process under thermal stress can generate impurities that may affect the drug's quality. nih.gov Like photolytic degradation, one of the identified thermal degradation products is pre-calcipotriol. ijplsjournal.comrjptonline.org

Hydrolytic Degradation Products (e.g., acid and base hydrolysis)

Calcipotriol is highly susceptible to hydrolysis, which can occur in both acidic and basic conditions. Significant degradation has been observed upon exposure to 0.01N hydrochloric acid (HCl) at room temperature for 5 minutes and 0.005N sodium hydroxide (B78521) (NaOH) at room temperature for 5 minutes. scholarsresearchlibrary.com This susceptibility to hydrolysis can result in the formation of various degradation products, making it essential to control the pH of formulations.

Solvent-Related Degradation Products

The choice of solvent in a formulation is critical, as some solvents can promote the degradation of calcipotriol. For instance, propylene (B89431) glycol may contain acidic impurities that can catalyze the formation of calcipotriol epimers and other impurities like calcipotriol propylene glycol ethers. nih.gov Formulations using solvents like polyoxypropylene-15 stearyl ether have been developed to enhance stability and skin permeation. jddtonline.infonih.gov

Known Specific Impurities (e.g., Impurity C, D, E, F, H, I)

Several specific impurities of calcipotriol have been identified and characterized. These are often monitored during the manufacturing process and in stability studies to ensure the quality of the final product.

Impurity C: Also known as (5E)-Calcipotriol, it is a geometric isomer of calcipotriol. synzeal.comchemicea.com Its chemical name is (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol. synzeal.comchemicea.com

Impurity D: This impurity is the (24R)-epimer of calcipotriol, also referred to as 24R-Calcipotriol. medchemexpress.com It is a known impurity of calcipotriol. medchemexpress.com

Impurity E: This is another related substance found in calcipotriol preparations. pharmaffiliates.com Its chemical name is Rac-(5Z,7E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19)-triene-1α,3β,24-triol. synzeal.com

Impurity F: This impurity is chemically identified as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol. cleanchemlab.comsynzeal.com It is used as a reference standard in analytical testing. cleanchemlab.com

Impurity H: This is a dimeric this compound. biosynth.com Its chemical name is (5Z,7E,22E,24R)-24-cyclopropyl-24-[[(5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-yl]oxy]-9,10-secochola-5,7,10(19),22-tetraene-1α,3β-diol. clearsynth.comcleanchemlab.comsynzeal.com

Impurity I: Also known as Suprasterol of Calcipotriol, this impurity is a by-product of calcipotriol synthesis. synzeal.com Its chemical name is (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol. synzeal.com

Related Substances and Their Inter-conversions

Calcipotriol exists in a temperature-dependent equilibrium with pre-calcipotriol. nps.org.au This inter-conversion is a key consideration in the stability of calcipotriol formulations. The formation of isomers is a common occurrence during the synthesis and storage of calcipotriol. These isomers, while structurally similar, may have different pharmacological and toxicological profiles, necessitating their careful control. One of the primary degradation pathways involves the epimerization of the side chain, leading to the formation of impurities such as the 24-epi-calcipotriol. google.com

Mechanisms of Calcipotriol Impurity Formation

Chemical Pathways Leading to Impurity Generation

The chemical instability of calcipotriol (B1668217) can result in the formation of several impurities through various pathways such as isomerization, hydrolysis, oxidation, and photodegradation.

Isomerization Mechanisms (e.g., cis/trans isomerism at carbon 7)

One of the significant pathways for calcipotriol impurity formation is through isomerization. A notable example is the cis/trans isomerism at the C7 position of the molecule. This process can lead to the formation of pre-calcipotriol, an isomer that exists in a reversible equilibrium with calcipotriol. geneesmiddeleninformatiebank.nlscirp.org This equilibrium is influenced by factors such as temperature, and the process begins when calcipotriol is dissolved. geneesmiddeleninformatiebank.nlscirp.org Theoretically, calcipotriol can undergo cis/trans isomerism at carbon 7, which is then followed by a rearrangement of double bonds to form pre-calcipotriol. researchgate.net It is important to note that due to this reversible transition and the fact that the biological activity is attributed to both isomers, pre-calcipotriol is sometimes not considered a true impurity. geneesmiddeleninformatiebank.nlscirp.org The assay for calcipotriol is often calculated as the sum of the assays of both isomers. geneesmiddeleninformatiebank.nl

Reaction Kinetics of Degradation Pathways

The rate at which calcipotriol degrades is dependent on several factors, and understanding the kinetics of these degradation pathways is essential for maintaining the stability of the final product.

Oxidation is another significant degradation pathway for calcipotriol. Forced degradation studies have shown that calcipotriol undergoes significant deterioration when exposed to oxidative conditions, such as in the presence of hydrogen peroxide. The metabolism of calcipotriol in the body involves oxidation at the 24-position, similar to the metabolic pathway of the active form of vitamin D3, 1,25-dihydroxyvitamin D3. hres.cahres.ca This suggests that the molecular structure of calcipotriol is susceptible to oxidative transformation. Studies on other compounds have shown that the rate of oxidation is dependent on the concentration of the oxidizing agent. mdpi.com

Calcipotriol is known to be sensitive to light. researchgate.net Exposure to light, particularly UV radiation, can induce photodegradation. hres.caresearchgate.net The photodegradation process can be influenced by the presence of chromophores, which are parts of a molecule that absorb light. In glucocorticosteroids, which share some structural similarities with vitamin D analogs, the cross-conjugated ketone moiety in ring A is a primary chromophore that can undergo photoreactions upon irradiation. researchgate.net The kinetics of photodegradation are highly dependent on the intensity and spectral distribution of the light source. researchgate.net Studies have shown that the use of UV filters can offer protection against photodegradation, with the level of protection being proportional to the concentration of the filter used. nih.gov Solvents like propylene (B89431) glycol and polyethylene (B3416737) glycol 400 have also been shown to decrease the rate of photodegradation. nih.gov

Elevated temperatures can accelerate the degradation of calcipotriol. Thermal degradation studies are often conducted to assess the stability of pharmaceutical compounds. For example, a study on a combination product containing calcipotriol involved exposing stock solutions to temperatures of 25°C and 60°C for varying durations. nih.gov The degradation of similar compounds, such as betamethasone (B1666872) esters, has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature. researchgate.net The stability of calcipotriol is also influenced by temperature in the context of its isomerization to pre-calcipotriol. geneesmiddeleninformatiebank.nlscirp.org

Interactive Data Table: Factors Influencing Calcipotriol Impurity Formation

| Degradation Pathway | Influencing Factors | Resulting Impurities/Products | Protective Measures |

| Isomerization | Temperature, Dissolution in solvent | Pre-calcipotriol | Controlled temperature storage |

| Hydrolysis | pH, Presence of acidic impurities in excipients | Epimers, Calcipotriol propylene glycol ethers | Use of high-purity excipients, pH control |

| Oxidation | Presence of oxidizing agents (e.g., hydrogen peroxide) | Oxidized metabolites | Incorporation of antioxidants, Controlled storage |

| Photodegradation | Light exposure (especially UV), Presence of chromophores | Photodegradation products | Light-protective packaging, Addition of UV filters, Use of certain solvents (e.g., propylene glycol) |

| Thermal Degradation | High temperature | Thermal degradation products | Controlled temperature storage |

Photodegradation Mechanisms and Chromophores

Impurity Formation in Synthetic Routes

The synthesis of calcipotriol is a complex process where the potential for byproduct formation is significant. These process-related impurities often have structures similar to calcipotriol, making their removal challenging.

Several steps in the synthesis of calcipotriol are prone to the formation of isomeric impurities. The reduction of the carbonyl group at the C-24 position of the side chain to an alcohol is a key step that can result in a mixture of C-24 diastereomers. google.com The separation of these isomers often requires chromatographic techniques, which can lead to significant product loss. google.com

Other process-related impurities can also be generated. For instance, Calcipotriol EP Impurity G is a known synthetic byproduct that consists of two calcipotriol molecules linked together.

Table 1: Selected Process-Related Impurities in Calcipotriol Synthesis

| Impurity Name | Formation Step | Consequence |

| (24R)-epimer | Reduction of C-24 carbonyl group | Formation of a diastereomeric mixture requiring separation. google.com |

| (22Z)-isomer | Julia-Kocienski olefination | Formation of a geometric isomer requiring extensive purification. google.comgoogle.com |

| Pre-calcipotriol | Isomerization in solution | A reversible isomeric transition influenced by temperature. geneesmiddeleninformatiebank.nl |

| Calcipotriol EP Impurity G | Byproduct of synthesis | Dimeric impurity formed during the manufacturing process. |

Catalysts are crucial in modern pharmaceutical synthesis for their ability to increase reaction rates and control selectivity. oatext.com However, the choice and purity of a catalyst can also influence the impurity profile of the final product. In the synthesis of complex molecules like calcipotriol, catalysts are employed to achieve specific chemical transformations selectively. oatext.com

The selectivity of a catalyst—be it chemo-, regio-, or stereoselectivity—is of primary importance. oatext.com A lack of selectivity can lead to the formation of unwanted side products. For example, in hydrogenation reactions, which may be used for double bond reductions, the choice of catalyst is critical. Catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate) are designed to improve selectivity, for instance, in the semi-hydrogenation of triple bonds to Z-alkenes. oatext.com If a catalyst is not sufficiently selective, it can lead to over-reduction or the formation of incorrect isomers.

Furthermore, impurities within the catalytic system or the starting materials can deactivate the catalyst. mdpi.com For instance, certain metal ions can replace protons in solid acid catalysts, leading to their deactivation and potentially altering the reaction pathway, which could generate novel impurities. mdpi.com The use of transition metal catalysts also necessitates their efficient removal from the final product to avoid catalyst-related impurities. oatext.com

Byproduct Formation in Specific Reaction Steps (e.g., reduction of carbonyl at 24-position, double bond reduction)

Excipient-Induced Impurity Formation

Impurities can also be formed after synthesis, within the pharmaceutical formulation itself, due to interactions between calcipotriol and the selected excipients. nih.gov Calcipotriol is sensitive to its chemical environment, particularly to pH and oxidizing agents. nih.govjddtonline.info

The selection of excipients is critical for maintaining the stability of calcipotriol. Propylene glycol, a common solvent and humectant in topical formulations, has been identified as problematic. nih.govmdpi.com Propylene glycol may contain acidic impurities which can catalyze the degradation of calcipotriol. nih.govmdpi.comresearchgate.net This degradation can occur via epimerization or the formation of new compounds, such as calcipotriol propylene glycol ethers. nih.govmdpi.com At high temperatures, propylene glycol itself can oxidize, leading to the formation of acidic products like lactic acid and acetic acid, which can further contribute to the degradation of acid-sensitive drugs. nih.gov

Combining calcipotriol with other active pharmaceutical ingredients in a single formulation presents significant stability challenges. mdpi.comnih.gov A common example is the fixed-dose combination of calcipotriol with corticosteroids like betamethasone dipropionate for the treatment of psoriasis. mdpi.comresearchgate.net The two active ingredients have conflicting pH requirements for maximum stability. jddtonline.inforesearchgate.net

Calcipotriol is most stable in a non-aqueous environment or in an aqueous medium with a pH above 8. nih.govresearchgate.net In contrast, corticosteroids such as betamethasone are most stable in acidic conditions, typically in the pH range of 4 to 6. researchgate.net When combined in an aqueous formulation, it is impossible to provide a pH that is optimal for both compounds, leading to the degradation of one or both active ingredients. mdpi.comresearchgate.net This incompatibility necessitates the development of non-aqueous formulations, such as ointments or gels based on lipophilic vehicles, to ensure the stability of both components. researchgate.net

Table 2: Chemical Incompatibilities of Calcipotriol in Formulations

| Interacting Substance | Incompatibility Issue | Resulting Impurities/Degradation |

| Acidic Excipients (e.g., impurities in propylene glycol) | Catalyzes degradation of calcipotriol. nih.govmdpi.com | Calcipotriol epimers, calcipotriol propylene glycol ethers. nih.govmdpi.com |

| Corticosteroids (e.g., Betamethasone, Prednicarbate) | Conflicting pH stability requirements. jddtonline.inforesearchgate.net | Degradation of calcipotriol in acidic pH and degradation of the corticosteroid in alkaline pH. researchgate.netresearchgate.net |

| Aqueous/Alcoholic Media | Calcipotriol is unstable at acidic pH required by many other drugs. nih.govjddtonline.info | Dramatic reduction in calcipotriol content. nih.gov |

Analytical Methodologies for Calcipotriol Impurity Profiling and Quantification

Chromatographic Techniques for Separation

Chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely employed technique for the analysis of calcipotriol (B1668217) and its impurities. scirp.orgresearchgate.netresearchgate.netjapsonline.com These methods are essential for separating structurally similar compounds, including isomers and degradation products, which may have different toxicological and pharmacological profiles. scirp.org

HPLC methods are fundamental in the quality control of calcipotriol, offering high resolution and sensitivity for impurity profiling.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for the analysis of calcipotriol and its impurities. scirp.orgresearchgate.netjapsonline.com This technique utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase, allowing for the effective separation of calcipotriol from its related compounds.

Several studies have detailed the development and validation of RP-HPLC methods for calcipotriol. For instance, a stability-indicating RP-HPLC method was developed to estimate isomeric impurities of calcipotriol, capable of separating pre-calcipotriene from other known and unknown impurities using a RP-C18 column. scirp.orgresearchgate.net The detection is often carried out using a UV detector, with wavelengths set around 264 nm for calcipotriol and its related substances. scirp.orgrjptonline.org

A simple, rapid, and cost-effective RP-HPLC method has been developed for the simultaneous analysis of betamethasone (B1666872) dipropionate and calcipotriol in ointments and bulk drugs, achieving separation in under 7 minutes. asianpubs.org Another study focused on developing an analytical procedure for calcipotriene in cream formulations, also employing an RP-HPLC method. rjptonline.org

The table below summarizes the conditions for a validated RP-HPLC method for calcipotriol analysis. rjptonline.org

Table 1: Optimized Chromatographic Conditions for RP-HPLC Analysis of Calcipotriol

| Parameter | Condition |

|---|---|

| Instrument | RP-HPLC (Shimadzu) |

| Column | Phenomenex Luna C18 (250mm X 4.6 mm, 5µ) |

| Mobile Phase | Methanol (B129727): Water (80:20, v/v) |

| Flow Rate | 1 mL/min |

| Detection | UV-visible detector at 264 nm |

| Retention Time | 8.2 min |

This method was validated according to ICH guidelines for linearity, precision, accuracy, and robustness. rjptonline.org

While less common than RP-HPLC for calcipotriol analysis, normal-phase HPLC (NP-HPLC) offers an alternative selectivity that can be advantageous for separating certain impurities. NP-HPLC employs a polar stationary phase (like silica) and a non-polar mobile phase.

A stability-indicating NP-HPLC method was developed for the simultaneous determination of betamethasone dipropionate and calcipotriene in a topical formulation. researchgate.net This method utilized a silica (B1680970) column and a gradient mobile phase consisting of n-hexane, tetrahydrofuran (B95107), and ethanol. researchgate.net The use of NP-HPLC can be particularly beneficial when dealing with compounds that are highly soluble in non-polar solvents or when RP-HPLC does not provide adequate resolution for all impurities.

The table below outlines the conditions for a validated NP-HPLC method. researchgate.net

Table 2: Chromatographic Conditions for NP-HPLC Analysis

| Parameter | Condition |

|---|---|

| Column | Inertsil Silica 100Aº (250×4.6mm, 3µ) |

| Mobile Phase A | n-Hexane: Tetrahydrofuran: Ethanol (95:5:2 v/v/v) |

| Mobile Phase B | n-Hexane: Tetrahydrofuran: Ethanol: Isopropylalcohol (65:8:2:25 v/v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | 264 nm |

This method was validated as per ICH guidelines and proved to be stability-indicating. researchgate.net

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically sub-2 µm). japsonline.com

A UHPLC method was developed for the estimation of five related substances of clobetasol (B30939) propionate (B1217596) in its combination product with calcipotriol. japsonline.com This method employed a fused-core particle technology column and a mass-compatible mobile phase, achieving the separation of five related substances along with calcipotriol and its two impurities in less than 11 minutes. japsonline.comjapsonline.com The enhanced sensitivity of UHPLC allows for the detection and quantification of impurities at very low levels, which is crucial for ensuring the safety and quality of the drug product. japsonline.com

Calcipotriol contains several chiral centers, leading to the possibility of various stereoisomers. Since different isomers can have distinct pharmacological and toxicological properties, their separation and control are critical. scirp.org Chiral chromatography is a specialized HPLC technique designed for the separation of enantiomers and diastereomers. americanpharmaceuticalreview.comchromatographyonline.com

Preparative chiral chromatography has been utilized to isolate the pre-calcipotriol isomer. scirp.orgscirp.org In one study, a solution of calcipotriol was heated to induce the formation of pre-calcipotriol, and the resulting mixture was separated using a preparative chiralpack (Daicel) column. scirp.orgscirp.org This allowed for the collection of fractions of the pre-calcipotriol isomer for further characterization. scirp.orgscirp.org Chiral stationary phases (CSPs) are the key to these separations, as they contain a chiral selector that interacts differently with each enantiomer, leading to different retention times. americanpharmaceuticalreview.comnih.gov Polysaccharide-based CSPs are among the most popular for this purpose. chromatographyonline.comnih.gov

The composition of the mobile phase is a critical parameter in HPLC that significantly influences the retention and selectivity of the separation. scirp.orgresearchgate.netjapsonline.comrjptonline.orgresearchgate.net Proper optimization of the mobile phase is essential to achieve baseline resolution of all impurities from the main calcipotriol peak and from each other. thermofisher.commastelf.com

Key aspects of mobile phase optimization include:

Solvent Strength: The ratio of organic solvent (e.g., methanol, acetonitrile) to the aqueous phase is adjusted to control the elution strength. mastelf.comoup.com For instance, in RP-HPLC, increasing the organic content generally decreases retention times. mastelf.com A mobile phase of methanol-water (80:20, v/v) was found to provide good separation for calcipotriol and its related compounds. rjptonline.orgasianpubs.orgoup.com

Solvent Type: The choice of organic solvent (e.g., methanol vs. acetonitrile) can alter the selectivity of the separation. japsonline.com In some cases, a mixture of solvents, such as water, methanol, acetonitrile (B52724), and tetrahydrofuran, is used in a gradient elution mode to resolve complex mixtures of impurities. scirp.orgresearchgate.net

pH and Buffers: For ionizable compounds, the pH of the mobile phase can dramatically affect their retention behavior. mastelf.comalwsci.com Buffers are used to control the pH and improve peak shape. One method utilized a mobile phase containing methanol and water with 0.05% orthophosphoric acid (OPA) adjusted to a pH of 3.5. veterinaria.org

Additives: Small amounts of additives like tetrahydrofuran (THF) can be included in the mobile phase to improve the separation of closely related isomers. scirp.orgresearchgate.netscirp.org

The table below presents an example of a gradient mobile phase used for separating calcipotriol impurities.

Table 3: Gradient Elution Program for Calcipotriol Impurity Analysis

| Time (min) | Flow (mL/min) | % Mobile Phase A* |

|---|---|---|

| 0.1 | 1.0 | 98 |

| 2.0 | 1.0 | 98 |

| 15.0 | 1.0 | 70 |

| 28.0 | 1.0 | 70 |

| 30.0 | 1.0 | 72 |

| 50.0 | 1.0 | 72 |

| 55.0 | 2.0 | 5 |

| 62.0 | 2.0 | 5 |

| 65.0 | 1.0 | 92 |

| 70.0 | 1.0 | 92 |

*Mobile Phase A: Water:Methanol:THF (70:25:5 v/v/v). Mobile Phase B: Acetonitrile:Water:THF (90:5:5 v/v/v).

High-Performance Liquid Chromatography (HPLC)

Stationary Phase Selection and Column Chemistry

The selection of an appropriate stationary phase and column chemistry is paramount for achieving the necessary resolution between calcipotriol and its closely related impurities in High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for this purpose.

The most frequently utilized stationary phases for the analysis of calcipotriol and its impurities are octadecylsilane (ODS) or C18 columns. scirp.orgoup.comresearchgate.netpatsnap.com These columns offer the requisite hydrophobicity to retain calcipotriol and its structurally similar impurities, allowing for their separation based on subtle differences in their physicochemical properties. The use of a C18 column with dimensions of 150 × 4.6 mm and a particle size of 2.7 µm has been reported to successfully separate calcipotriol from its impurities, including the isomeric pre-calcipotriol. scirp.orgresearchgate.net Another study utilized a C18 column (250 mm × 4.6 mm, 5 μm) for the quantitative determination of calcipotriol. veterinaria.org The European Pharmacopoeia also specifies an octadecylsilyl silica gel stationary phase (3 µm) for the analysis of calcipotriol impurities. uspbpep.com

The choice of column chemistry extends beyond just the C18 ligand. The underlying silica support, end-capping, and particle technology all contribute to the separation efficiency. For instance, stationary phases with fused-core particle technology have been employed to enhance the separation of impurities in combination drug products containing calcipotriol. japsonline.comjapsonline.com

While C18 is the workhorse, other stationary phases have been explored. A C8 column (250×4.6 mm, 5 µm) was found to be suitable for the simultaneous determination of calcipotriol and mometasone (B142194) furoate, with methanol being a preferred organic modifier in the mobile phase. nih.gov In some cases, normal-phase HPLC (NP-HPLC) has been utilized, employing a silica column to achieve separation, particularly in topical formulations. researchgate.net

The selection of the stationary phase is intrinsically linked to the mobile phase composition. A balance between the hydrophobicity of the column and the elution strength of the mobile phase is crucial for optimal separation.

Table 1: Stationary Phases Used in Calcipotriol Impurity Analysis

| Stationary Phase | Column Dimensions | Particle Size | Application |

|---|---|---|---|

| Octadecylsilane (C18 / ODS) | 150 × 4.6 mm | 2.7 µm | Separation of calcipotriol and its isomeric impurity, pre-calcipotriol. scirp.orgresearchgate.net |

| Octadecylsilane (C18 / ODS) | 250 mm × 4.6 mm | 5 µm | Quantitative determination of calcipotriol. veterinaria.org |

| Octadecylsilane (C18 / ODS) | 125 × 4 mm | 5 µm | Separation of calcipotriol from related compounds like cholecalciferol and calcitriol (B1668218). oup.com |

| Octadecylsilyl silica gel | 100 x 4.0 mm | 3 µm | European Pharmacopoeia method for calcipotriol impurities. uspbpep.com |

| Fused-Core Particle Technology | Not specified | Not specified | Separation of impurities in combination products. japsonline.comjapsonline.com |

| Octylsilane (C8) | 250 × 4.6 mm | 5 µm | Simultaneous determination of calcipotriol and mometasone furoate. nih.gov |

| Silica | 250 × 4.6mm | 3μ | Simultaneous determination of betamethasone dipropionate and calcipotriene in topical formulations (NP-HPLC). researchgate.net |

Gas Chromatography (GC) (if applicable for volatile impurities)

While High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing calcipotriol and its non-volatile impurities, Gas Chromatography (GC) may be applicable for the detection and quantification of volatile impurities that could be present from the synthesis process or as residual solvents. google.comshimadzu.com

For instance, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying and quantifying residual solvents. shimadzu.com The synthesis of calcipotriol involves various organic solvents, and their residual presence in the final active pharmaceutical ingredient (API) is strictly controlled by regulatory guidelines such as ICH Q3C. Headspace GC is a common technique for the analysis of residual solvents in pharmaceuticals. shimadzu.com

Furthermore, certain volatile degradation products or synthesis byproducts could potentially be amenable to GC analysis. Derivatization techniques can be employed to increase the volatility and thermal stability of certain compounds, making them suitable for GC analysis. For example, the analysis of corticosteroids has been performed using GC-MS after derivatization to their tetra-trimethylsilyl derivatives. researchgate.net While this specific example is for corticosteroids, similar principles could be applied if volatile impurities with suitable functional groups were present in calcipotriol.

However, the primary impurities of calcipotriol, such as its isomers and degradation products, are structurally very similar to the parent molecule and are non-volatile, making GC an unsuitable technique for their direct analysis. scirp.org Therefore, the application of GC in the impurity profiling of calcipotriol is generally limited to the analysis of volatile organic compounds and residual solvents.

Spectroscopic Detection and Characterization

Spectroscopic techniques are indispensable for both the detection and structural elucidation of calcipotriol impurities following chromatographic separation. These methods provide crucial information on the identity and quantity of the impurities present.

Ultraviolet (UV) Detection and Photodiode Array (PDA)

Ultraviolet (UV) detection is the most common and straightforward detection method used in conjunction with HPLC for the analysis of calcipotriol and its impurities. scirp.orgoup.comveterinaria.org Calcipotriol and its related substances possess a chromophore that absorbs UV radiation, allowing for their detection and quantification.

The detection wavelength is typically set at or near the absorption maximum (λmax) of calcipotriol to ensure high sensitivity. A wavelength of 264 nm is frequently employed for the detection of both calcipotriol and its related impurities. scirp.orgresearchgate.netpatsnap.comveterinaria.org However, other wavelengths, such as 254 nm, have also been utilized. iajps.com

A Photodiode Array (PDA) detector offers significant advantages over a simple UV detector. scirp.orgnih.gov A PDA detector acquires the entire UV spectrum for each point in the chromatogram, providing valuable information for peak purity assessment and impurity identification. By comparing the UV spectra of the parent drug and the impurity peaks, analysts can determine if a peak is spectrally pure or if it consists of co-eluting components. scirp.org

The UV spectra can also aid in the preliminary identification of impurities. For example, the λmax of pre-calcipotriol has been observed at 260 nm, which is lower than that of calcipotriol and its other related compounds (which range from 264 nm to 274 nm). scirp.org This shift in λmax is attributed to the extended conjugation within the ring structure of pre-calcipotriol. scirp.org

Table 2: UV/PDA Detection Parameters for Calcipotriol Impurity Analysis

| Detection Wavelength (nm) | Detector Type | Application |

|---|---|---|

| 264 | UV/PDA | Detection of calcipotriol and its related impurities. scirp.orgresearchgate.netpatsnap.comveterinaria.org |

| 260 | PDA | Specific detection of pre-calcipotriol. scirp.org |

| 240 | UV | Detection of impurities in combination products with betamethasone dipropionate. scirp.org |

| 254 | UV | Simultaneous estimation of calcipotriol and betamethasone. iajps.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful technique for the definitive identification and structural elucidation of calcipotriol impurities. scirp.orgnih.govscirp.org It provides molecular weight information and fragmentation patterns that are crucial for characterizing unknown impurities.

An LC-MS method has been described for the separation and identification of calcipotriol impurities. In forced degradation studies, LC-MS is instrumental in identifying the degradation products formed under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress. nih.gov

Elucidation of Fragmentation Pathways

Tandem mass spectrometry (LC-MS/MS) is used to study the fragmentation pathways of calcipotriol and its impurities. scirp.orgresearchgate.net By inducing fragmentation of the parent ion and analyzing the resulting product ions, detailed structural information can be obtained.

While detailed fragmentation pathways for all potential impurities are not extensively published, studies have used LC-MS/MS to analyze calcipotriol and its isomer, pre-calcipotriol. scirp.orgresearchgate.net It was observed that there was no significant difference in the mass fragmentation patterns between calcipotriol and pre-calcipotriol, which supports the fact that they are isomers. scirp.orgresearchgate.net

In a study on the degradation of a combination product, LC-MS/MS with an electrospray ion source (ESI) was used to identify degradation products. nih.gov The molecular weights of the parent drug and its degradants were determined from the ESI+ mass spectra. nih.gov

Prediction of Degradation Products

Forced degradation studies, often guided by ICH guidelines, are performed to intentionally degrade the drug substance under various stress conditions. nih.govscirp.org The resulting degradation products are then analyzed, typically by LC-MS, to predict the potential impurities that could form during the shelf-life of the drug product.

Significant degradation of calcipotriol has been observed under oxidative (hydrogen peroxide), acidic, basic, photolytic, and thermal stress conditions. In one study, a single degradation product was observed for calcipotriol under all stress conditions. nih.govnih.gov This degradation product was identified as pre-calcipotriol. researchgate.net Theoretical predictions, sometimes aided by software, can also be used to anticipate potential degradation pathways and products. nih.gov

Table 3: Common Impurities and Degradation Products of Calcipotriol

| Compound Name | Type | Notes |

|---|---|---|

| Pre-calcipotriol | Isomeric Impurity / Degradation Product | Forms through a reversible transition from calcipotriol, influenced by temperature. scirp.orgresearchgate.net |

| Impurity B (trans-Calcipotriol) | Isomeric Impurity | A cis/trans isomer at carbon 7. researchgate.netuspbpep.com |

| Impurity C | Process-related Impurity | Mentioned in the European Pharmacopoeia. uspbpep.com |

| Impurity D | Process-related Impurity | Mentioned in the European Pharmacopoeia. uspbpep.com |

| 24-R-Calcipotriol | Isomeric Impurity | An epimer of calcipotriol. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Calcipotriol and its impurities. Specifically, 1H NMR provides detailed information about the chemical environment of protons within a molecule, allowing for the identification of structural isomers and other related substances. scirp.org

In the analysis of Calcipotriol impurities, such as Pre-Calcipotriol, 1H NMR is instrumental. scirp.orgresearchgate.net The comparison of the 1H NMR spectrum of an isolated impurity with that of pure Calcipotriol reveals key differences in chemical shifts (δ), which are indicative of structural changes. researchgate.netresearchgate.net For instance, the 1H NMR spectrum for Pre-Calcipotriol, when dissolved in deuterated chloroform (B151607) (CDCl3) and analyzed on a 400 MHz spectrometer, shows distinct chemical shifts that support its isomeric structure relative to Calcipotriol. scirp.orgresearchgate.net Changes in the chemical shifts for protons at specific carbon positions are key identifiers. researchgate.net Reference standards for impurities like Calcipotriol Impurity C are qualified using NMR to confirm their structure. myskinrecipes.com

Table 1: Comparative 1H NMR Chemical Shifts (δ) for Calcipotriol and Pre-Calcipotriol

| Proton Position | Calcipotriol (δ ppm) | Pre-Calcipotriol (δ ppm) | Significance of Shift |

|---|---|---|---|

| C19 (-CH₃) | Varies | 1.25 | Indicates change in the steroid ring structure. researchgate.net |

Note: Data derived from analysis on a 400 MHz NMR spectrometer in CDCl₃. scirp.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy serves as a valuable complementary technique for the characterization of Calcipotriol impurities. scirp.org It is particularly useful for confirming the functional groups present in a molecule and for detecting changes that may occur during degradation or isomerization. farmaciajournal.com The IR spectrum of a substance is often referred to as its molecular "fingerprint," providing a unique pattern of absorption bands. farmaciajournal.com

When analyzing impurities, the IR spectrum of the isolated substance is compared against the reference spectrum of pure Calcipotriol. scirp.orgresearchgate.net A shift in the vibrational wavenumbers (cm⁻¹) can confirm the formation of an isomer, such as Pre-Calcipotriol. scirp.org This analysis is typically performed by preparing a potassium bromide (KBr) pellet containing the compound and scanning it over a range (e.g., 4000 cm⁻¹ to 500 cm⁻¹). scirp.orgresearchgate.net The observed shifts in stretching and vibrational frequencies provide supporting evidence for the impurity's structure. scirp.org For a reference standard like Calcipotriol Impurity C, the infrared spectrum must conform to the expected structure. myskinrecipes.com

Table 2: Comparison of IR Wavenumbers for Calcipotriol and Pre-Calcipotriol

| Functional Group/Vibration | Calcipotriol (cm⁻¹) | Pre-Calcipotriol (cm⁻¹) | Interpretation |

|---|---|---|---|

| O-H Stretch | ~3400 | Shifted | Alteration in hydrogen bonding environment. |

| C-H Stretch | ~2950 | Shifted | Changes in the hydrocarbon framework. |

Note: The table presents a generalized comparison based on typical IR spectral regions for the given functional groups. Specific wavenumber shifts confirm the structural differences between the two isomers. scirp.orgresearchgate.net

Analytical Method Development and Validation

The development and validation of analytical methods are fundamental to the reliable profiling and quantification of Calcipotriol impurities. nih.govtandfonline.comscholarsresearchlibrary.com These processes ensure that the chosen analytical procedure is suitable for its intended purpose, providing accurate, precise, and specific results. ich.orgresearchgate.net The validation process is a regulatory requirement that demonstrates the method's performance characteristics. researchgate.netjapsonline.com

ICH Guidelines (e.g., Q2(R1)) Compliance

Analytical method validation for Calcipotriol impurities is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline. nih.govscholarsresearchlibrary.comjapsonline.com This guideline provides a comprehensive framework for validating analytical procedures, covering all essential performance characteristics. ich.orgeuropa.eu Adherence to ICH Q2(R1) ensures that the method is specific, sensitive, linear, precise, accurate, and robust, making it suitable for implementation in quality control laboratories for both bulk drug and finished product testing. scholarsresearchlibrary.comjapsonline.com The validation encompasses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.comresearchgate.net

Specificity and Selectivity Studies (e.g., forced degradation studies)

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. scholarsresearchlibrary.comich.org To demonstrate specificity and the stability-indicating capability of a method, forced degradation studies are conducted. scirp.orgnih.govresearchgate.net

In these studies, Calcipotriol is subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolytic exposure. scirp.orgnih.govscholarsresearchlibrary.com The goal is to generate degradation products and prove that the analytical method can effectively separate these newly formed impurities from the parent drug and from each other. scholarsresearchlibrary.comresearchgate.net For example, significant degradation of Calcipotriol has been observed under oxidative (e.g., 3% H₂O₂), photolytic, and thermal (e.g., 60°C) stress. scholarsresearchlibrary.com The successful separation and purity assessment of the Calcipotriol peak in stressed samples confirm the method's specificity. scirp.orgscholarsresearchlibrary.com

Table 3: Typical Forced Degradation Conditions for Calcipotriol

| Stress Condition | Reagent/Parameter | Duration/Temperature |

|---|---|---|

| Acid Hydrolysis | 0.01N HCl | Room Temperature, 5 min scholarsresearchlibrary.com |

| Base Hydrolysis | 0.005N NaOH | Room Temperature, 5 min scholarsresearchlibrary.com |

| Oxidation | 3% H₂O₂ | 70°C, 10 min scholarsresearchlibrary.com |

| Thermal Degradation | Heat | 60°C, 2 hours scholarsresearchlibrary.com |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for impurity assays, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. ich.orgeuropa.eu The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu As per ICH guidelines, analytical methods for impurities must have a minimum LOQ of 0.1% or lower to report all significant impurities. japsonline.comjapsonline.com

These limits are typically established by analyzing a series of diluted solutions of the impurity standard and are often calculated based on the signal-to-noise ratio (S/N), where the S/N for LOD is commonly ~3:1 and for LOQ is ~10:1. rjptonline.org The determined LOQ concentration is then validated for precision and accuracy. japsonline.com

Table 4: Reported LOD and LOQ Values for Calcipotriol Impurities

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| RP-HPLC Method 1 | 0.002 µg/mL scirp.org | 0.006 µg/mL scirp.org |

| RP-HPLC Method 2 | 0.005 ppm rjptonline.org | 0.02 ppm rjptonline.org |

| UPLC Method | 3.229 µg/mL tandfonline.com | 9.785 µg/mL tandfonline.com |

Linearity and Calibration Range

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a specified range. ich.orgeuropa.eu For impurity quantification, the range typically spans from the LOQ to a concentration level exceeding the expected impurity limit (e.g., 120% of the specification). ich.org

Linearity is evaluated by analyzing a minimum of five concentrations of the impurity standard. ich.org A calibration curve is then generated by plotting the analytical response (e.g., peak area) against the concentration. japsonline.com The relationship is statistically assessed using the correlation coefficient (r or r²), which should be close to 1, indicating a strong linear relationship. tandfonline.comrjptonline.org

Table 5: Linearity and Calibration Data for Calcipotriol Impurity Quantification

| Method | Calibration Range | Correlation Coefficient (r/r²) |

|---|---|---|

| RP-HPLC Method 1 | LOQ to 0.15 µg/mL scirp.org | Not specified |

| HPLC Method | 0.5–2.5 µg/mL nih.gov | Not specified |

| RP-HPLC Method 2 | 0.8–1.4 ppm rjptonline.org | r² = 0.9999 rjptonline.org |

Precision and Accuracy Assessment

The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

In the analysis of calcipotriol and its impurities, various studies have demonstrated the precision and accuracy of their developed high-performance liquid chromatography (HPLC) methods. For instance, one study reported that the precision of their method for five related substances of clobetasol propionate in a combination product with calcipotriol was less than 1.0% RSD. japsonline.com Another method for calcipotriol analysis showed an RSD of 0.580, well below the common acceptance criterion of 2.0%. rjptonline.org Method precision for related substances has been demonstrated by preparing multiple samples of a calcipotriol formulation and spiking them with impurities at the specification level, with the RSD calculated for the results. japsonline.com

Accuracy is often evaluated through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is determined. For calcipotriol impurity analysis, accuracy has been reported with recovery values typically falling within the 98-102% range. rjptonline.orgijpbs.com One study showed accuracy ranging from 93.3% to 108.0%. japsonline.com Another reported average recoveries at the Limit of Quantitation (LOQ) level to be in the range of 94.4%–107.9%. japsonline.com These results signify that the analytical methods are capable of providing results that are very close to the true concentration of the impurities.

Table 1: Precision and Accuracy Data for Calcipotriol Impurity Analysis from Various Studies

| Parameter | Method | Analyte(s) | Result | Source |

|---|---|---|---|---|

| Precision (%RSD) | UHPLC | Clobetasol Propionate Related Substances | < 1.0% | japsonline.com |

| HPLC | Calcipotriol | 0.580 | rjptonline.org | |

| UHPLC | Clobetasol Propionate & Impurities (System Precision) | 0.36 | japsonline.com | |

| UHPLC | Clobetasol Propionate & Impurities (Method Precision) | < 5.1% at LOQ | japsonline.com | |

| Accuracy (% Recovery) | HPLC | Calcipotriol | 98-102% | rjptonline.orgijpbs.com |

| UHPLC | Clobetasol Propionate Related Substances | 93.3% - 108.0% | japsonline.com | |

| HPLC | Calcipotriol | ~100% | rjptonline.org | |

| UHPLC | Clobetasol Propionate & Impurities (at LOQ) | 94.4% - 107.9% | japsonline.com | |

| HPLC | Mometasone Furoate & Calcipotriol | 99.5% - 101.4% | nih.gov |

Robustness Studies

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. rjptonline.org For HPLC methods used in calcipotriol impurity analysis, several parameters are typically investigated.

Commonly varied parameters include:

Flow rate: For example, altering the flow rate from a nominal 1.0 mL/min to 0.9 mL/min and 1.1 mL/min. rjptonline.org Another study verified robustness with a flow rate change from 1.3 to 1.7 ml min−1. japsonline.com

Mobile phase composition: The proportion of organic solvents, such as methanol, in the mobile phase may be slightly changed (e.g., by ±2% or ±5%). rjptonline.orgnih.gov

Column temperature: The effect of temperature variation is assessed, for instance, by changing it from 40°C to 50°C. japsonline.com

Wavelength: Small changes in the detection wavelength (e.g., ±2 nm) are also evaluated. nih.gov

In these studies, the system suitability parameters, such as peak resolution and tailing factor, are monitored. The results should remain within acceptable limits, and the %RSD of the measurements should typically be less than 2%, demonstrating the method's reliability for routine use in a quality control environment. rjptonline.org

Table 2: Parameters Investigated in Robustness Studies for Calcipotriol Analysis

| Parameter Varied | Range of Variation | Analytical Method | Source |

|---|---|---|---|

| Flow Rate | ± 0.1 mL/min | HPLC | rjptonline.orgnih.gov |

| 1.3 to 1.7 mL/min | UHPLC | japsonline.com | |

| Mobile Phase Composition | ± 2% Methanol | HPLC | nih.gov |

| ± 5% Methanol | HPLC | rjptonline.org | |

| 8%–12% Water in Mobile Phase-B | UHPLC | japsonline.com | |

| Column Temperature | 40°C to 50°C | UHPLC | japsonline.com |

| Detection Wavelength | ± 2 nm | HPLC | nih.gov |

System Suitability Testing

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately for the intended application. patsnap.com The parameters for SST are established during method development and validation.

For calcipotriol impurity analysis, SST typically involves injecting a standard solution containing calcipotriol and its known impurities. patsnap.com Key parameters that are evaluated include:

Resolution: The separation between critical peak pairs, such as between calcipotriol and its closely eluting impurities like pre-calcipotriol, is a crucial parameter. A resolution value of not less than 1.5 or 4.0 is often required to ensure that the peaks are well-separated. patsnap.comscirp.org

Tailing factor (or Symmetry factor): This measures the asymmetry of a chromatographic peak. A value close to 1 is ideal, and it should generally be within a specified range (e.g., not more than 2.0).

Theoretical plates (or Column efficiency): This is a measure of the column's performance. A higher number of theoretical plates indicates better column efficiency and peak sharpness.

Relative Standard Deviation (RSD) of replicate injections: The precision of the system is checked by making multiple injections of a standard solution. The RSD of the peak areas should be below a specified limit, often less than 2.0%. japsonline.com

One method specifies injecting a system suitability solution containing impurity C, impurity D, and calcipotriol, requiring the separation between adjacent chromatographic peaks to be not less than 1.5. patsnap.com Another specifies a resolution of about 4.0 between pre-calcipotriol and calcipotriol. scirp.org

Preparative Isolation of Impurities

The isolation of impurities is often necessary for their structural elucidation and characterization, which is crucial for understanding their potential impact on the drug product's safety and efficacy. Impurities can be process-related, arising from side reactions during synthesis, or they can be degradation products formed when the drug substance is exposed to stress conditions like light, heat, or hydrolysis.

For calcipotriol, both process-related impurities (e.g., isomers) and degradation products have been identified. Forced degradation studies, where the drug is exposed to conditions such as acid, base, oxidation, heat, and photolytic stress, are often performed to intentionally generate degradation products. researchgate.net

The isolation of these impurities from the complex mixture is a significant challenge. Preparative chromatography is a key technique used for this purpose. Depending on the nature of the impurity, different chromatographic modes can be employed:

Preparative Reversed-Phase HPLC (RP-HPLC): This is a common technique for isolating polar to moderately non-polar impurities.

Preparative Chiral Chromatography: This is specifically chosen for the isolation of isomers, such as pre-calcipotriol, which have the same molecular formula but different spatial arrangements. researchgate.netscirp.org

The isolation process often involves multiple steps. For example, an ointment sample might first undergo an extraction procedure to separate the active ingredient and its impurities from the ointment base before being subjected to preparative chromatography. researchgate.net The fractions collected from the preparative chromatography are then analyzed to confirm the purity of the isolated compound. Techniques like column chromatography with silica gel are also used for purification. google.com Once isolated, the structure of the impurity can be determined using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. scirp.org

Structural Elucidation of Calcipotriol Impurities

Strategies for Unknown Impurity Identification

The identification of unknown impurities in calcipotriene is a multifaceted process that begins with a comprehensive understanding of the synthetic route and potential degradation pathways. A systematic approach is crucial and often involves a multidisciplinary team. nih.gov The initial step typically involves analyzing the sample using a powerful combination of liquid chromatography and mass spectrometry (LC-MS). nih.gov This provides preliminary information on the number of impurities and their molecular weights.

Forced degradation studies are a key strategy to intentionally produce and identify potential degradation products. nih.gov By subjecting calcipotriol (B1668217) to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and heat, potential degradants can be generated and subsequently analyzed. nih.gov For instance, significant degradation of calcipotriol has been observed under exposure to hydrogen peroxide, acid and base hydrolysis, photolytic exposure, and heat.

Isolation of the impurity is often necessary for conclusive structural determination, especially when LC-MS data is insufficient. nih.govscirp.org Preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice for isolating impurities. nih.gov However, enrichment techniques like solid-phase extraction may be required beforehand to enhance the efficiency of the preparative process. nih.gov A systematic approach combining these strategies allows for the successful identification of impurities, even those that are unstable under certain analytical conditions. nih.gov

Application of Advanced Spectroscopic Techniques

A suite of advanced spectroscopic techniques is indispensable for the detailed structural analysis of isolated calcipotriol impurities. These methods provide complementary information that, when pieced together, reveals the precise chemical structure of each impurity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including pharmaceutical impurities. scirp.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain detailed structural insights.

1D NMR, specifically ¹H NMR, provides information about the chemical environment of hydrogen atoms within the molecule. For example, in the characterization of pre-calcipotriene, an isomer of calcipotriol, the ¹H NMR spectrum was crucial in confirming its structure. scirp.orgresearchgate.net By comparing the ¹H NMR spectrum of the isolated pre-calcipotriene with that of pure calcipotriol, specific differences in chemical shifts and coupling constants can be identified, revealing the structural rearrangement. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further connectivity information, helping to piece together the molecular framework. While specific 2D NMR data for calcipotriol impurities is not detailed in the provided search results, the general application of these techniques is a standard and powerful practice in the structural elucidation of complex molecules. scirp.org

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of an unknown impurity with high accuracy. This technique provides a precise mass measurement, which allows for the calculation of possible molecular formulas.

In the analysis of calcipotriene and its degradation products, LC-MS/MS (tandem mass spectrometry) is utilized. nih.gov The mass spectrum of calcipotriol shows a protonated molecular ion [M+H]⁺ at an m/z of 413, along with adduct ions. nih.gov The fragmentation pattern in the MS/MS spectrum provides valuable structural information. nih.gov For instance, the fragmentation of the calcipotriol molecular ion yields characteristic ions that are similar to the fragmentation pathway of vitamin D, aiding in the identification of the core structure of related impurities. nih.gov This technique is instrumental in the initial identification and subsequent confirmation of impurity structures.

UV-Vis spectrophotometry is a valuable technique for identifying the presence of chromophores, which are the parts of a molecule that absorb light in the ultraviolet and visible regions. msu.edu The absorption maximum (λmax) provides information about the electronic structure and conjugation within a molecule. msu.eduresearchgate.net

For calcipotriol and its impurities, UV-Vis analysis is typically performed using a photodiode array (PDA) detector coupled with HPLC. scirp.org Calcipotriol and its related compounds generally exhibit a λmax in the range of 264 nm to 274 nm. scirp.org A shift in this λmax can indicate a structural change. For example, pre-calcipotriene has a λmax at 260 nm. scirp.org This shift to a shorter wavelength is attributed to an alteration in the conjugated system within the ring structure. scirp.org In another instance, degradation products of mometasone (B142194) furoate, when analyzed alongside calcipotriol, showed distinct UV spectra with peaks at 247 nm and 330 nm, indicating the formation of new chromophores. nih.gov

The selection of an appropriate solvent is crucial for accurate UV-Vis measurements as solvents themselves can absorb in the UV region. researchgate.net Solvents like water, ethanol, methanol (B129727), and n-hexane are often used as they are transparent in the UV region. researchgate.net

Table 1: UV Absorption Maxima of Selected Solvents

| Solvent | λmax (nm) |

|---|---|

| Acetonitrile (B52724) | 190 |

| n-hexane | 201 |

| Chloroform (B151607) | 240 |

| Methanol | 205 |

| Water | 190 |

This table is for illustrative purposes and includes data from general spectroscopic resources. researchgate.net

The most definitive method for confirming the identity of an impurity is through comparative analysis with a certified reference standard. myskinrecipes.com Once an impurity has been isolated and its structure proposed based on spectroscopic data, its analytical data is compared directly with that of the known reference compound.

This comparison involves overlaying the HPLC chromatograms, NMR spectra, mass spectra, and UV-Vis spectra of the isolated impurity and the reference standard. A perfect match in retention time, spectral patterns, and fragmentation behavior provides unambiguous confirmation of the impurity's structure. For example, Calcipotriol Impurity C is used as a reference standard for quality control and analytical testing to identify and quantify this specific impurity in calcipotriol formulations. myskinrecipes.com The availability of reference standards for various known impurities, such as Impurity A, Impurity C, and Impurity F, is crucial for this purpose. myskinrecipes.compharmaffiliates.commedchemexpress.com

UV-Vis Spectrophotometry for Chromophore Identification

Confirmation of Proposed Impurity Structures

The final step in the structural elucidation process is the unequivocal confirmation of the proposed impurity structure. This is often achieved through a combination of the techniques already discussed, with a strong emphasis on comparative analysis with a synthesized or commercially available reference standard. nih.gov

In some cases, the structure of an impurity can be confirmed through its chemical synthesis. nih.gov This involves synthesizing the proposed structure and then comparing its spectroscopic data with that of the isolated impurity. A perfect match provides definitive proof.

Furthermore, information from official pharmacopeias or product monographs can aid in the confirmation process. For instance, the structure of pre-calcipotriene was confirmed by referencing a product monograph. scirp.org The culmination of evidence from HPLC, MS, NMR, and UV-Vis, especially when corroborated with a reference standard, provides the highest level of confidence in the assigned structure of a calcipotriol impurity. nih.gov

Strategies for Impurity Control and Mitigation in Calcipotriol Production

Raw Material Quality Control

The quality of starting materials and reagents is a foundational element in controlling impurities in Calcipotriol (B1668217) synthesis. Utilizing high-purity raw materials minimizes the introduction of extraneous contaminants that could either be carried through the process or participate in side reactions, leading to the formation of new impurities. pharmatimesofficial.com A comprehensive understanding of the raw material's purity profile is crucial. grace.com

A thorough risk assessment of all raw materials helps in identifying and mitigating potential safety and quality concerns. casss.org This includes evaluating the supplier's manufacturing process and ensuring they have adequate controls in place. casss.org For instance, propylene (B89431) glycol, a potential excipient, may contain acidic impurities that can catalyze the degradation of Calcipotriol. mdpi.com Therefore, its quality must be carefully controlled.

Key aspects of raw material quality control include:

Supplier Qualification: Establishing a reliable supply chain by qualifying vendors who can consistently provide materials meeting stringent specifications. registech.com

Comprehensive Analysis: Implementing rigorous analytical testing for incoming raw materials to confirm their identity, purity, and the absence of detrimental contaminants. grace.comcasss.org Techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed for this purpose. grace.com

Specification Setting: Defining clear and appropriate specifications for all raw materials, including limits for known and potential impurities. casss.org

By ensuring the high quality of all inputs, manufacturers can significantly reduce the impurity load from the very beginning of the production process.

Optimization of Synthetic Processes

The synthetic route to Calcipotriol is intricate, and each step presents an opportunity for impurity formation. Process optimization is a critical strategy to maximize the yield of the desired product while minimizing the generation of by-products and other process-related impurities. pharmatimesofficial.com

The choice of reaction conditions plays a pivotal role in directing the chemical transformations towards the desired product, Calcipotriol, and away from the formation of isomers and other by-products. pharmatimesofficial.com For example, the synthesis of the A-ring of Calcipotriol can be approached through various pathways, and the selection of a specific route can influence the impurity profile. pnas.org A convergent total synthesis approach, which builds complex molecules from smaller, pre-synthesized fragments, allows for greater control over stereochemistry and can reduce the formation of unwanted isomers. pnas.orgresearchgate.net

Research has focused on developing synthetic methods that offer high stereocontrol to avoid tedious purification steps, such as high-performance liquid chromatography (HPLC) separations of diastereomeric mixtures. pnas.org The strategic application of certain reactions, like a semipinacol rearrangement, can help establish the desired stereochemistry in the CD-ring system of the molecule. pnas.org

Catalysts are instrumental in guiding the synthetic reactions toward the formation of Calcipotriol with high selectivity. The appropriate catalyst can significantly enhance the rate of the desired reaction while suppressing side reactions that lead to impurities. For instance, in certain synthetic strategies for vitamin D analogs, the choice of catalyst is crucial for achieving high enantioselectivity in key steps. researchgate.net